molecular formula C23H32N2O2 B5000984 1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine

1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine

Cat. No. B5000984
M. Wt: 368.5 g/mol
InChI Key: JTFOBBVDBIYLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine” is a complex organic molecule. It has potential applications in the field of medicine, particularly in the treatment of Alzheimer’s disease . The compound can bind with alpha7nAChR, the same binding site as bungatotoxin, and has good anti-inflammatory activity . It can directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid .

Mechanism of Action

The compound has been found to have potential therapeutic effects in the treatment of Alzheimer’s disease . It can bind with alpha7nAChR, the same binding site as bungatotoxin . It also has anti-inflammatory activity and can directly act on amyloid protein, reducing the toxic effect on nerve cells acted by beta-amyloid .

Future Directions

The compound has potential applications in the treatment of Alzheimer’s disease . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

1-benzyl-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c1-18(15-20-9-10-22(26-2)23(16-20)27-3)24-21-11-13-25(14-12-21)17-19-7-5-4-6-8-19/h4-10,16,18,21,24H,11-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFOBBVDBIYLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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